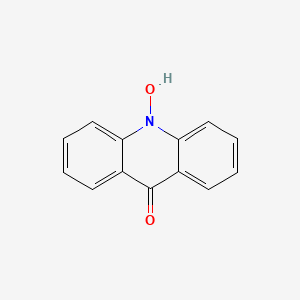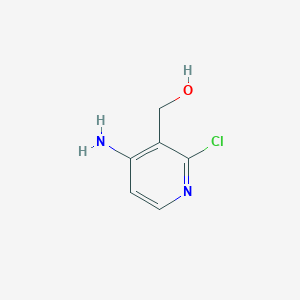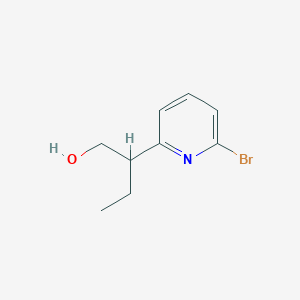
2-(6-Bromopyridin-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromopyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a butanol group at the 2nd position makes this compound unique. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-(6-Bromopyridin-2-yl)butan-1-ol involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-purity reagents and catalysts to ensure the quality and yield of the final product. The reaction is typically carried out in inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromopyridin-2-yl)butan-1-ol undergoes various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Bromopyridin-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(6-Bromopyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-pyridinol: Similar structure but with a hydroxyl group instead of a butanol group.
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol: Contains an amino group in addition to the butanol group.
Uniqueness
2-(6-Bromopyridin-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the butanol group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-2-7(6-12)8-4-3-5-9(10)11-8/h3-5,7,12H,2,6H2,1H3 |
Clé InChI |
ANZHBFAOFIHRRT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)C1=NC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


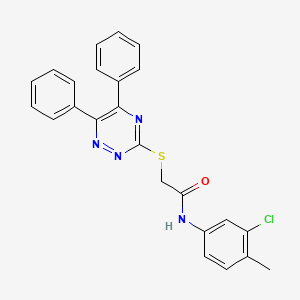
![2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054463.png)
![3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
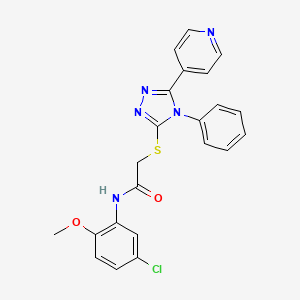
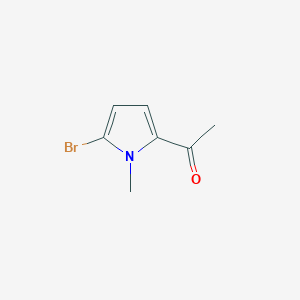
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
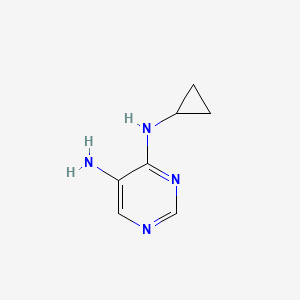
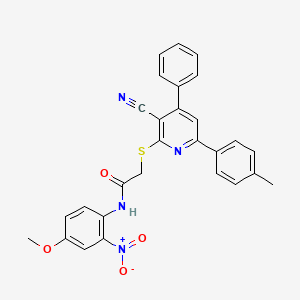
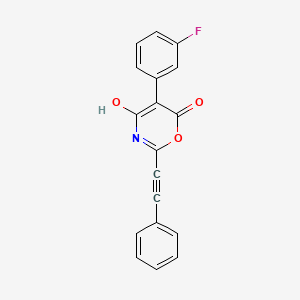
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
